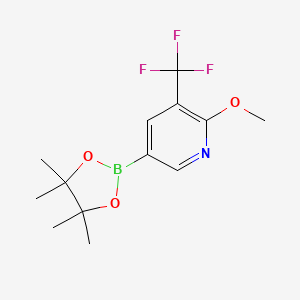

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Description

Structural and Nomenclature Characteristics

The structural identity of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is defined by several key molecular features that contribute to its chemical behavior and synthetic utility. The compound possesses the Chemical Abstracts Service registry number 1150561-61-7 and conforms to the molecular formula C₁₃H₁₇BF₃NO₃, resulting in a molecular weight of 303.09 grams per mole.

The systematic nomenclature reflects the precise positioning of functional groups around the pyridine core structure. The compound features a methoxy group at the 2-position, a trifluoromethyl substituent at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacolato boronic ester) at the 5-position of the pyridine ring. This specific substitution pattern creates a highly functionalized heterocyclic system with distinct electronic and steric properties.

The pinacolato boronic ester functionality represents a particularly important structural feature, as this group provides enhanced stability compared to free boronic acids while maintaining reactivity toward cross-coupling reactions. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group forms a cyclic structure where boron is coordinated to two oxygen atoms from the pinacol backbone, creating a five-membered ring system that protects the boron center from hydrolysis and other degradation pathways.

The trifluoromethyl group at the 3-position introduces significant electronic effects due to the high electronegativity of fluorine atoms. This substituent acts as a strong electron-withdrawing group, influencing both the electronic distribution within the pyridine ring and the overall reactivity of the molecule. The positioning of this group adjacent to the nitrogen atom further enhances these electronic effects, creating a distinctive reactivity profile that differentiates this compound from other pyridylboronic esters.

The methoxy substituent at the 2-position provides an electron-donating influence that partially counterbalances the electron-withdrawing effects of the trifluoromethyl group. This creates a unique electronic environment within the pyridine ring, with implications for both synthetic reactivity and potential biological activity. The strategic placement of these substituents demonstrates the precision achievable in modern synthetic organic chemistry for fine-tuning molecular properties.

Historical Context in Organoboron Chemistry

The development of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine must be understood within the broader historical evolution of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in the nineteenth century. Frankland's initial preparation of triethylborane in 1862 marked the beginning of organoboron chemistry, though the full potential of these compounds remained largely unexplored for nearly a century.

The field underwent a revolutionary transformation with Herbert Charles Brown's discovery of hydroboration in 1956, which provided the first practical and general method for preparing organoboron compounds from readily available starting materials. Brown's work demonstrated that organoboron compounds could serve as versatile synthetic intermediates, capable of undergoing a wide range of transformations to produce diverse organic products. This discovery fundamentally changed the perception of organoboron chemistry from an academic curiosity to a practical synthetic tool.

The introduction of boronic acid pinacol esters, exemplified by the pinacolato group present in the target compound, represents a significant advancement in organoboron chemistry that occurred during the latter decades of the twentieth century. These cyclic boronic esters were developed to address the stability limitations of free boronic acids, which are susceptible to hydrolysis and other degradation processes. The pinacol ester protecting group allows for the isolation, purification, and storage of organoboron compounds under standard laboratory conditions, greatly expanding their practical utility.

The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction first reported by Akira Suzuki in 1979, established organoboron compounds as essential partners in carbon-carbon bond formation. This methodology provided chemists with a powerful tool for constructing complex molecular architectures, leading to widespread adoption of organoboron chemistry in pharmaceutical and materials science applications. The recognition of this contribution was acknowledged when Suzuki shared the 2010 Nobel Prize in Chemistry for his work on cross-coupling reactions.

The development of iridium-catalyzed carbon-hydrogen borylation reactions represents the most recent major advancement relevant to compounds like 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine. These methodologies, extensively studied in recent years, enable the direct installation of boronic ester groups onto aromatic and heteroaromatic substrates without requiring pre-functionalization. Such approaches have made previously challenging targets, including highly substituted pyridylboronic esters, more accessible to synthetic chemists.

The specific methodology for preparing trifluoromethyl-substituted pyridylboronic esters has been refined through systematic studies of regioselectivity and functional group tolerance. Research has demonstrated that the substitution pattern on the pyridine ring significantly influences the regioselectivity of borylation reactions, with steric and electronic factors governing the site of carbon-hydrogen activation. These findings have enabled the rational design of synthetic routes to compounds with specific substitution patterns, including the target molecule under discussion.

The historical progression from Frankland's initial observations to the sophisticated methodologies available today illustrates the cumulative nature of scientific advancement in organoboron chemistry. Each major breakthrough has built upon previous discoveries, creating an increasingly powerful toolkit for synthetic chemists. The compound 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine represents the culmination of this historical development, embodying advanced concepts in molecular design and synthetic methodology that were inconceivable during the early days of organoboron chemistry.

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(19-5)18-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXUHQYHOJYMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675064 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-61-7 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H16B2F3N2O3

- Molecular Weight : 307.07 g/mol

- CAS Number : 445264-61-9

Research indicates that this compound may act as a serine protease inhibitor , which is crucial for various biological processes including viral infections such as Hepatitis C Virus (HCV) infections. The dioxaborolane moiety is known to enhance the stability and bioavailability of the compound in biological systems .

Antiviral Activity

Neuroprotective Effects

Case Study 1: Serine Protease Inhibition

In a study examining the antiviral properties of related compounds, it was found that the introduction of a dioxaborolane group significantly increased the potency against HCV proteases. The compound demonstrated an IC50 value in the nanomolar range, indicating strong inhibitory activity .

Case Study 2: Neuroprotection

| Study | Activity | Findings |

|---|---|---|

| Antiviral Study | Serine Protease Inhibition | IC50 in nanomolar range against HCV proteases |

| Neuroprotection Study | DYRK1A Inhibition | Reduced oxidative stress and inflammation |

Safety and Toxicology

The compound exhibits some toxicity profiles:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its boron-containing structure allows for:

- Cross-coupling reactions: It is utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Functionalization of heterocycles: The trifluoromethyl group enhances the reactivity and selectivity of reactions involving pyridine derivatives.

Materials Science

In materials science, this compound is employed in:

- Polymer Chemistry: It is used in the synthesis of novel copolymers that exhibit improved optical and electrochemical properties. For instance, copolymers based on benzothiadiazole and electron-rich arene units have shown promising applications in organic electronics and photovoltaics .

| Property | Value |

|---|---|

| Density | 0.966 g/cm³ |

| Boiling Point | 120°C (228 mmHg) |

| Refractive Index | 1.41 |

Medicinal Chemistry

The compound's unique structure contributes to its potential use in drug development:

- Anticancer agents: Research indicates that compounds containing similar dioxaborolane moieties exhibit cytotoxic activity against various cancer cell lines.

- Antimicrobial properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in pharmaceutical applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine in the synthesis of biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, highlighting its utility in complex organic syntheses .

Case Study 2: Development of Conductive Polymers

Research focused on the incorporation of this compound into conductive polymer matrices has shown enhanced electrical conductivity and stability under operational conditions. These materials are being explored for applications in flexible electronics and sensors .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with analogs (Table 1):

Key Insights :

- Methoxy vs. Ethoxy : The target’s methoxy group (C2) offers less steric hindrance than ethoxy, favoring faster cross-coupling .

- Trifluoromethyl Position : CF₃ at C3 (target) vs. C4 () alters electron density on the pyridine ring, affecting reactivity in metal-catalyzed reactions .

Molecular Weight and Physicochemical Properties

- Target Compound: Estimated molecular weight ~301.08 g/mol (based on formula C₁₃H₁₄BF₃NO₂).

- Analog (): Molecular weight 273.06 g/mol (C₁₂H₁₅BF₃NO₂) .

- Analog () : Molecular weight 288.07 g/mol (C₁₂H₁₅BF₃N₂O₂) .

The target’s higher molecular weight compared to ’s compound reflects the methoxy group’s contribution. This may influence solubility, with the trifluoromethyl group enhancing lipid membrane permeability .

Preparation Methods

General Borylation Procedure

-

- Catalyst: Iridium-based catalysts, such as [Ir(OMe)(COD)]₂, are commonly used.

- Ligand: Ligands like 4,4-di-tert-butyl bipyridine (dtbbpy) are employed to enhance the reaction efficiency.

- Boron Source: Pinacolborane (HBPin) is used as the boron source.

- Temperature: The reaction is typically heated at 80 °C.

-

- In a Schlenk flask under nitrogen, add the iridium catalyst and ligand.

- Add the trifluoromethylpyridine substrate and pinacolborane.

- Heat the mixture at 80 °C until the reaction is complete, as monitored by TLC or GC-MS.

- Cool the reaction mixture, dissolve it in dichloromethane, and remove volatiles under vacuum.

- Purify the crude product using column chromatography.

Analysis and Characterization

Characterization of the compound typically involves spectroscopic methods such as NMR ($$^1$$H, $${}^{13}$$C, $${}^{19}$$F, and $${}^{11}$$B) and mass spectrometry. The presence of the boronic ester group is confirmed by $${}^{11}$$B NMR, while the trifluoromethyl and methoxy groups are identified through $${}^{19}$$F and $${}^{1}$$H NMR, respectively.

Spectroscopic Data

| Spectroscopy | Expected Signals |

|---|---|

| $${}^{1}$$H NMR | Methoxy group: around 3.9 ppm; Pyridine protons: around 8.3-9.1 ppm; Pinacolborane methyls: broad singlet around 1.35 ppm |

| $${}^{13}$$C NMR | Methoxy carbon: around 56.7 ppm; Pyridine carbons: various signals depending on substitution; Pinacolborane carbons: around 24.8 ppm |

| $${}^{19}$$F NMR | Trifluoromethyl group: around −63.6 to −66.7 ppm |

| $${}^{11}$$B NMR | Boronic ester: around 30.0 ppm |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this boronate-containing pyridine derivative?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety for coupling with aryl/heteroaryl halides. Key steps include:

-

Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling (commonly used in aryl boronate reactions) .

-

Reaction conditions : Anhydrous solvents (e.g., toluene/EtOH), a base (e.g., K₂CO₃), and heating (80–110°C) to activate the boronate .

-

Example : In analogous syntheses, intermediates like 3-cyclopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenoxy)furo[3,2-c]pyridine were prepared using Pd catalysis .

Table 1 : Typical Suzuki-Miyaura Reaction Parameters

Catalyst Base Solvent Temperature Yield Range Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH 105°C 60–80% PdCl₂(dppf) Na₂CO₃ DMF/H₂O 90°C 70–85%

Q. How can this compound be purified and characterized?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water mixtures) .

- Characterization :

- NMR : Distinct signals for methoxy (δ ~3.8–4.0 ppm), trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), and boronate ester protons (if present) .

- X-ray crystallography : SHELX or OLEX2 software for structural confirmation (e.g., bond angles of the boronate ester and pyridine ring) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl + MeCN]⁺ adducts) .

Q. What safety precautions are critical when handling this compound?

- Handling :

- Avoid exposure to moisture (boronate esters hydrolyze readily). Store under inert gas (N₂/Ar) .

- Use PPE (gloves, goggles) due to potential irritancy (R36/37/38 codes in related compounds) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling?

- Methodology :

- Computational analysis : Density Functional Theory (DFT) to calculate electron-withdrawing effects (e.g., trifluoromethyl lowers electron density at the pyridine ring, affecting coupling rates) .

- Experimental validation : Compare coupling rates with analogs lacking substituents. For example, electron-deficient aryl boronate esters often require milder conditions .

Q. How can crystallographic data resolve ambiguities in regioselectivity during functionalization?

- Approach :

-

Single-crystal X-ray diffraction (e.g., SHELXL refinement) to confirm substitution patterns. For example, in related pyridine derivatives, the boronate ester’s position was confirmed via C–B bond lengths (~1.56 Å) and angles .

-

Twinned data refinement : Use SHELXPRO for high-resolution or twinned datasets to resolve overlapping peaks .

Table 2 : Key Crystallographic Parameters (Example)

Parameter Value Reference Compound Space group P2₁/c R factor <0.05 C–B bond length 1.56 Å

Q. What strategies mitigate side reactions (e.g., protodeboronation) during functionalization?

- Optimization :

- Solvent choice : Use anhydrous DMF or THF to minimize hydrolysis .

- Additives : Include ligands (e.g., SPhos) to stabilize Pd intermediates and reduce undesired pathways .

- Temperature control : Lower temperatures (e.g., 60°C) for sterically hindered substrates .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.